molecular formula C24H20O7 B14733054 2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) CAS No. 6320-38-3

2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate)

Cat. No.: B14733054
CAS No.: 6320-38-3
M. Wt: 420.4 g/mol
InChI Key: FFLMSCHFWUSTAO-UHFFFAOYSA-N
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Description

2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) is a chemical compound with the molecular formula C24H20O7 and a molecular weight of 420.419 g/mol It is known for its unique structure, which includes an acetyl group attached to a benzene ring, flanked by two methoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) typically involves the esterification of 2-acetylbenzene-1,4-diol with 2-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the methoxybenzoate groups can engage in hydrogen bonding and π-π interactions with other molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzene-1,4-diyl bis(4-methoxybenzoate): Similar structure but with methoxy groups at different positions.

    2-Acetylbenzene-1,4-diyl bis(2-hydroxybenzoate): Hydroxy groups instead of methoxy groups.

    2-Acetylbenzene-1,4-diyl bis(2-chlorobenzoate): Chlorine atoms instead of methoxy groups.

Uniqueness

2-Acetylbenzene-1,4-diyl bis(2-methoxybenzoate) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents .

Properties

CAS No.

6320-38-3

Molecular Formula

C24H20O7

Molecular Weight

420.4 g/mol

IUPAC Name

[3-acetyl-4-(2-methoxybenzoyl)oxyphenyl] 2-methoxybenzoate

InChI

InChI=1S/C24H20O7/c1-15(25)19-14-16(30-23(26)17-8-4-6-10-20(17)28-2)12-13-22(19)31-24(27)18-9-5-7-11-21(18)29-3/h4-14H,1-3H3

InChI Key

FFLMSCHFWUSTAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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